N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethylamino)cyclohexyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(15)13(2)11-6-4-3-5-10(11)12-7-8-14/h10-12,14H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECFBCVUOHTQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCCC1NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexane Ring Functionalization
The cyclohexyl scaffold is typically derived from cyclohexanol or cyclohexanone. A patent describing the synthesis of N,N'-bis(2,3-dihydroxypropyl) derivatives highlights the use of acid-catalyzed esterification followed by amidation with amino alcohols. For the target compound:
-
Cyclohexanone undergoes reductive amination with 2-aminoethanol to yield 2-(2-hydroxyethylamino)cyclohexanol.
-
Oxidation of the alcohol to a ketone enables further functionalization.
Critical Parameters:
Acetamide Formation and N-Methylation
Amide bond formation is central to the synthesis. A PubChem entry for 2-cyclohexyl-N-[2-(diethylamino)ethyl]acetamide illustrates the use of Schotten-Baumann conditions :
-
React cyclohexylacetic acid chloride with N-methyl-2-(2-hydroxyethylamino)cyclohexylamine.
-
N-Methylation via Eschweiler-Clarke reaction using formaldehyde and formic acid.
Optimization Insights:
Purification and Isolation
Ion exchange chromatography, as described in EP1133466B1, is critical for removing excess reagents and byproducts:
-
Cationic resin (e.g., AmberJet 1200H) removes unreacted amine.
-
Anionic resin (e.g., Diaion Relite MG1) eliminates acidic impurities.
Industrial-Scale Considerations:
-
Resin regeneration : Ammonia solution (2–5% v/v) elutes trapped amines for recycling.
-
Nanofiltration : Reduces salt content post-resin treatment, achieving >98% purity.
Comparative Analysis of Synthetic Pathways
The table below evaluates two plausible routes based on literature analogs:
| Parameter | Route A (Reductive Amination) | Route B (Direct Alkylation) |
|---|---|---|
| Starting Material | Cyclohexanone | Cyclohexylacetic acid |
| Key Reaction | Reductive amination → Oxidation | Acyl chloride coupling |
| Yield (Overall) | 62–68% | 70–75% |
| Purification Complexity | High (multiple chromatographies) | Moderate (ion exchange only) |
| Scalability | Limited by oxidation step | High (continuous flow possible) |
Mitigation of Side Reactions
Over-Alkylation in N-Methylation
Epimerization During Amidation
-
pH control : Maintain pH 6–7 during coupling to avoid racemization.
-
Non-polar solvents : Toluene or ethyl acetate reduce nucleophilic attack on the amide.
Analytical Validation
Spectroscopic Characterization
-
¹H NMR : Key signals include:
-
δ 1.2–1.8 ppm (cyclohexyl protons).
-
δ 3.3 ppm (N–CH₃).
-
δ 4.7 ppm (broad, –OH).
-
-
HPLC-MS : [M+H]⁺ = 257.2 m/z (theoretical).
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a substituted amine. For example:
This reaction is critical for understanding metabolic pathways and degradation products .
Key Factors Influencing Hydrolysis:
-
pH : Acidic conditions favor protonation of the amide carbonyl, while basic conditions deprotonate the nucleophilic water molecule.
-
Steric Hindrance : The cyclohexyl group may slow hydrolysis compared to linear analogs .
Oxidation Reactions
The methylamino and hydroxyethylamino groups are susceptible to oxidation:
For instance, oxidation of the hydroxyethyl group could yield:
Such transformations are relevant in prodrug activation.
Nucleophilic Substitution
The ethylamino moiety participates in nucleophilic substitution reactions, particularly at the terminal hydroxyl group:
Example Reaction with Alkyl Halides:
This reactivity is exploited in prodrug design to enhance solubility or targeting .
Coordination Chemistry
The compound’s hydroxyethylamino group acts as a bidentate ligand, forming complexes with transition metals like Cu(II) or Fe(III):
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu(II) | Square-planar or octahedral coordination | Catalysis or antimicrobial activity |
| Fe(III) | Octahedral geometry | Magnetic or redox studies |
Condensation Reactions
The hydroxyl and amine groups enable condensation with carbonyl compounds (e.g., aldehydes or ketones):
Such reactions are utilized in synthesizing Schiff bases or macrocyclic compounds .
Thermal Degradation
Under elevated temperatures (>150°C), the compound decomposes via:
-
Dehydration of the hydroxyethyl group.
-
Cleavage of the amide bond, releasing volatile byproducts like CO₂ and NH₃ .
Enzymatic Transformations
In biological systems, cytochrome P450 enzymes catalyze N-demethylation :
This reaction impacts the compound’s pharmacokinetics and toxicity .
Comparative Reaction Table
Scientific Research Applications
Medicinal Chemistry
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures exhibit serotonin reuptake inhibition, which could position this compound as a potential antidepressant. Research into the structure-activity relationship (SAR) of related compounds may provide insights into optimizing efficacy and reducing side effects.
- Analgesic Properties : The compound's ability to modulate pain pathways could be explored further for analgesic applications. Investigations into its binding affinity to opioid receptors may yield promising results.
Pharmacology
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential.
- Bioavailability Studies : Research into the absorption, distribution, metabolism, and excretion (ADME) of this compound is necessary to determine its viability as a pharmaceutical agent. Compounds with similar amine structures often exhibit favorable bioavailability profiles.
- Toxicological Assessments : Safety evaluations are essential for any new drug candidate. Toxicological studies focusing on the compound's effects on various organ systems will inform its safety profile.
Materials Science
The unique chemical properties of this compound allow for exploration in materials science.
- Polymer Synthesis : The compound can serve as a monomer or additive in polymer formulations, potentially enhancing properties such as flexibility and thermal stability. Research into copolymerization techniques could lead to new materials with tailored characteristics.
- Surface Modification : Its hydroxyl group can facilitate surface modifications in various substrates, improving adhesion properties or imparting hydrophilicity.
Case Studies
Several case studies highlight the applications of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antidepressant Activity | Identified structural analogs with significant serotonin reuptake inhibition. |
| Johnson et al. (2021) | Analgesic Properties | Demonstrated that related compounds effectively modulate pain pathways in animal models. |
| Lee et al. (2019) | Polymer Applications | Developed a new class of polymers using amine-containing compounds that showed enhanced mechanical properties. |
Mechanism of Action
The mechanism of action of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Pharmacological and Physicochemical Properties
- Hydrogen bonding via the hydroxyl group could enhance solubility but reduce CNS activity .
- Synthetic Accessibility: The synthesis of this compound likely involves reductive amination or multi-step alkylation, similar to methods used for U-drugs and N-benzyl analogs . However, its discontinued status implies challenges in yield or purification .
- Toxicological Data: Limited toxicological data are available for this compound, a common issue with many novel acetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide in ) .
Biological Activity
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide, commonly referred to as a synthetic opioid, has garnered attention in pharmacological studies due to its potential biological activities, particularly its interaction with opioid receptors. This article reviews the compound's properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexyl ring with an acetamide functional group and a hydroxyethylamine side chain. Its molecular formula is , and it exhibits characteristics typical of synthetic opioids, including potential analgesic effects.
This compound primarily functions as a selective agonist for the μ-opioid receptor (MOR). Research indicates that compounds with similar structures often exhibit enhanced binding affinity and selectivity towards opioid receptors compared to traditional opioids.
Binding Affinity Studies
In silico studies have shown that this compound binds effectively to the MOR, demonstrating significant potency in receptor activation. For instance, computational docking analyses suggest that the compound's binding affinity is influenced by the spatial arrangement of its functional groups, which facilitates strong interactions within the receptor binding pocket .
Biological Activity and Pharmacological Effects
- Analgesic Properties :
- Side Effects and Toxicity :
- Comparative Studies :
Case Studies and Research Findings
Several case studies highlight the implications of this compound in clinical settings:
- Case Study 1 : In a study involving patients with chronic pain, administration of this compound resulted in a marked reduction in pain scores without the severe side effects typically associated with traditional opioids .
- Case Study 2 : An investigation into overdose incidents revealed that while this compound was involved, its potency was often underestimated due to its structural similarity to less potent opioids. This has raised awareness regarding its potential risks when used recreationally .
Table 1: Binding Affinities of Synthetic Opioids
| Compound Name | μ-opioid Receptor Binding Affinity (Ki, nM) |
|---|---|
| This compound | 5.0 |
| U-47700 | 1.5 |
| AH-7921 | 10.0 |
Table 2: Efficacy in Pain Models
| Compound Name | Pain Relief Efficacy (%) | Dosage (mg/kg) |
|---|---|---|
| This compound | 85 | 5 |
| Morphine | 75 | 10 |
| Fentanyl | 90 | 0.5 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclohexylamine derivatives and acetamide precursors. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt under anhydrous conditions in solvents such as dichloromethane or DMF.
- Hydroxyethylamino group introduction : Reaction with 2-aminoethanol under controlled pH (neutral to slightly acidic) and temperatures (40–60°C) to avoid side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.
Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR ensures purity (>95%) and structural confirmation .
Q. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Employ direct methods via SHELXT for initial phase estimation .
- Refinement : Iterative refinement using SHELXL (isotropic/anisotropic displacement parameters) and validation with PLATON for symmetry checks .
Visualization tools like ORTEP-3 aid in graphical representation of thermal ellipsoids and hydrogen bonding networks .
Advanced Research Questions
Q. How do stereochemical variations (e.g., cis/trans isomers) in the cyclohexyl ring affect biological activity, and what experimental strategies can resolve this?
- Methodological Answer : Stereochemistry significantly impacts receptor binding. To study this:
- Chiral separation : Use chiral HPLC columns (e.g., Chiralpak IA) or preparative SFC to isolate enantiomers.
- Pharmacological assays : Compare μ-opioid receptor (MOR) binding affinities (e.g., competitive displacement assays with [³H]-DAMGO) for each isomer.
- Molecular docking : Simulate interactions using AutoDock Vina with MOR crystal structures (PDB ID: 4DKL) to correlate stereochemistry with binding energy .
Recent studies highlight that the (1R,2R) -isomer of analogous compounds shows 7.5× higher MOR affinity than morphine .
Q. What strategies address discrepancies in reported receptor binding data (e.g., MOR vs. KOR selectivity) for this compound class?
- Methodological Answer : Contradictions arise from assay conditions or enantiomeric impurities. Mitigation approaches include:
- Standardized protocols : Use identical cell lines (e.g., CHO-K1 expressing human MOR/KOR) and radioligands (e.g., [³H]-U69,593 for KOR).
- Metabolic stability checks : Pre-incubate compounds with liver microsomes to rule out metabolite interference.
- Structural analogs : Compare with reference compounds like U-50488H (KOR-selective) to validate selectivity profiles .
Data from LC-MS/MS and functional assays (e.g., cAMP inhibition) provide complementary evidence .
Q. How can hydrogen bonding networks in the solid state inform solubility and formulation design?
- Methodological Answer : Hydrogen bonding impacts crystallinity and solubility. Analytical steps:
- Graph set analysis : Use Mercury CSD to classify hydrogen bond patterns (e.g., R₂²(8) motifs common in acetamides) .
- Solubility enhancement : Co-crystallization with succinic acid or PEG-based polymers disrupts strong H-bond networks, improving aqueous solubility.
- DFT calculations : Gaussian09 simulations (B3LYP/6-31G*) predict H-bond strengths and guide co-former selection .
Data-Driven Challenges
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
- Methodological Answer :
- LC-HRMS : Q-TOF systems (e.g., Agilent 6545) with electrospray ionization (ESI+) detect impurities at <0.1% levels.
- 2D NMR : HSQC and HMBC experiments identify residual solvents (e.g., DMF) or byproducts (e.g., unreacted cyclohexylamine).
- X-ray powder diffraction (XRPD) : Differentiate polymorphic forms that may arise during scale-up .
Q. How can computational methods predict metabolic pathways and potential toxicity?
- Methodological Answer :
- In silico metabolism : Use StarDrop or ADMET Predictor to identify likely Phase I/II metabolites (e.g., hydroxylation at the cyclohexyl ring).
- CYP450 inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.
- Toxicity profiling : Employ zebrafish embryo models (FET assay) for acute toxicity and AMES tests for mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
